molecular formula C10H14ClNO B13487677 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride

8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride

Cat. No.: B13487677
M. Wt: 199.68 g/mol
InChI Key: FVHARGNPFOYZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride is a heterocyclic compound that belongs to the class of oxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of the oxazepine ring through a cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PEX14-PEX5 protein-protein interaction, which is crucial for the import of proteins into glycosomes in trypanosomes . This disruption leads to cell death, making it a potential candidate for the treatment of trypanosomiasis.

Comparison with Similar Compounds

  • 3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
  • 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
  • 8,11-Dimethyldibenzo[b,f][1,4]oxazepine

Comparison: 8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride is unique due to its specific methyl substitution at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research and development .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-8-2-3-9-7-11-4-5-12-10(9)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H

InChI Key

FVHARGNPFOYZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNCCO2)C=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.